molecular formula C13H16O2 B2354945 7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 4780-41-0

7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B2354945
CAS No.: 4780-41-0
M. Wt: 204.269
InChI Key: MRGCGORNMGNETB-UHFFFAOYSA-N
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Description

7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C13H18O2 It is a derivative of tetrahydronaphthalene, characterized by the presence of methoxy and dimethyl groups

Scientific Research Applications

7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-1-tetralone.

    Reaction Conditions: The key steps include methylation and reduction reactions. For instance, the methoxy group can be introduced via methylation using methyl iodide in the presence of a base like potassium carbonate. The reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of 7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 7-Methoxy-1-tetralone
  • 5,8-Dimethyl-1-tetralone
  • 7-Methoxy-3,4-dihydronaphthalen-1-one

Comparison: Compared to these similar compounds, 7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of both methoxy and dimethyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

7-methoxy-5,8-dimethyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-8-7-12(15-3)9(2)13-10(8)5-4-6-11(13)14/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGCGORNMGNETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1CCCC2=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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